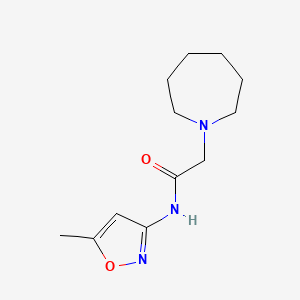

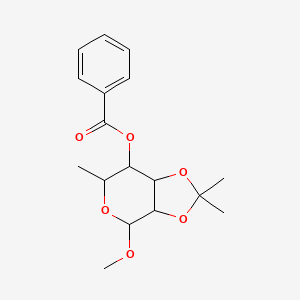

![molecular formula C20H21N5O B3745429 4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B3745429.png)

4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine

Vue d'ensemble

Description

“4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine” is a compound that belongs to the class of organic compounds known as diphenylmethanes . It’s a derivative of 1,2,3-triazole, a five-membered heterocyclic compound . The compound has been synthesized and its structures were established by NMR and MS analysis .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, such as “4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine”, can be achieved by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . The copper-catalyzed variant of Huisgen azide–alkyne cycloaddition is commonly used for the synthesis of 1,4-disubstituted 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of “4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine” was established by NMR and MS analysis . The compound was fully characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine” include the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . The copper-catalyzed variant of Huisgen azide–alkyne cycloaddition is used for this purpose .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine” include its IR spectrum, 1H NMR, and 13C NMR . The compound is an off-white solid with a melting point of 60–62 °C .Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been synthesized and tested for its antimicrobial activity against various bacteria and fungi . It has shown good-to-excellent antimicrobial activity against Gram-positive bacteria (Staphylococcus epidermidis and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and fungi (Candida albicans and Aspergillus niger) .

Anticancer Activity

The compound has been associated with anticancer activity . Detailed biological studies have suggested that the compound induced the apoptosis of BT-474 cells .

Antitubercular Activity

1,2,3-triazoles, a class of compounds to which “4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine” belongs, have been associated with antitubercular activity .

Antimalarial Activity

1,2,3-triazoles have also been associated with antimalarial activity . This suggests potential applications of “4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine” in antimalarial drug development.

Enzyme Binding

The triazole ring in the compound can act as a hydrogen bond acceptor and donor, simultaneously . This offers various types of binding to the target enzyme, which could be useful in drug design and development .

Chemical Stability

The 1,4-disubstituted 1,2,3-triazoles, including “4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine”, show chemical as well as biological stability . This makes them suitable for various applications in medicinal chemistry.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors .

Mode of Action

It’s known that similar compounds can bind to their targets, leading to changes in the target’s function .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

Related compounds have been shown to exhibit a range of biological activities, including antimicrobial activity .

Action Environment

Similar compounds are known to be stable under various conditions .

Propriétés

IUPAC Name |

(4-benzylpiperidin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c26-20(18-6-8-19(9-7-18)25-15-21-22-23-25)24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDRNIBTJFLMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

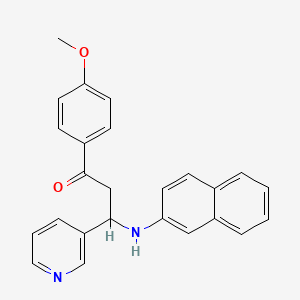

![4-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B3745353.png)

![2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride](/img/structure/B3745365.png)

![1,5-dimethyl-3,7-bis(phenylacetyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3745377.png)

![2-(4-bromophenyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B3745387.png)

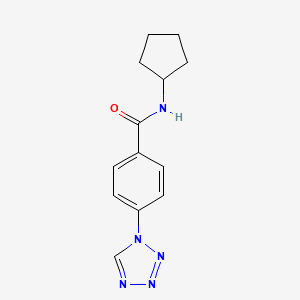

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B3745409.png)

![2,6-bis[3-(dimethylamino)-2-fluoro-2-propen-1-ylidene]cyclohexanone](/img/structure/B3745433.png)

![2-{[benzyl(ethyl)amino]methyl}phenol](/img/structure/B3745441.png)